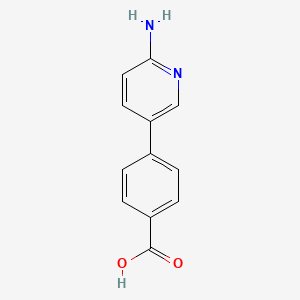

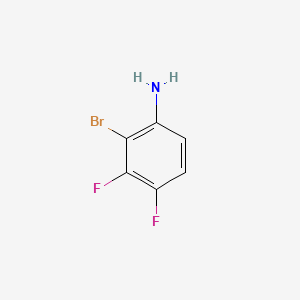

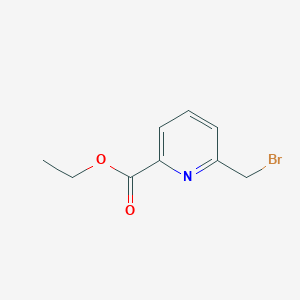

![molecular formula C25H30N2O4 B1290407 1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate CAS No. 676607-30-0](/img/structure/B1290407.png)

1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate is a tetracyclic spiropiperidine, which is a class of compounds that have been studied for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the general class of 1-arylspiro[indoline-3,4'-piperidine] compounds has been synthesized and evaluated for potential antidepressant activity. These compounds have shown marked activity in various assays related to antidepressant effects, such as tetrabenazine (TBZ) ptosis prevention and potentiation of 5-hydroxytryptophan (5-HTP) induced head twitching in rats .

Synthesis Analysis

The synthesis of related spiropiperidine compounds involves multiple steps, including Wittig reactions, hydrogenation, and acid-catalyzed cyclization. For example, the synthesis of 1'-benzylspiro[ benzoxepine-1,4'-piperidines] starts with a Wittig reaction between 2-bromobenzaldehyde and a phosphonium bromide to yield an α,β-unsaturated acetal. This intermediate is then hydrogenated, followed by treatment with n-butyllithium and 1-benzylpiperidin-4-one to yield a hydroxy acetal. The final spiro compounds are formed through acid-catalyzed cyclization . Although the exact synthesis of 1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

Spiropiperidines are characterized by their tetracyclic structure, which includes a spiro linkage between the indoline and piperidine rings. The molecular structure of these compounds is crucial for their interaction with biological targets. The presence of substituents, such as the benzyl group, can significantly influence the compound's affinity and selectivity for certain receptors. In the case of the 1'-benzylspiro[ benzoxepine-1,4'-piperidines], substituents in the 3-position of the spiro compounds were modified to introduce different residues, which affected their receptor affinity .

Chemical Reactions Analysis

The chemical reactivity of spiropiperidines can be influenced by the substituents on the aromatic rings and the nature of the spiro linkage. The papers provided do not detail specific chemical reactions for 1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate, but they do mention the modification of substituents to alter the compounds' properties. For instance, reactions with trimethylsilyl cyanide or (cyanomethylene)triphenylphosphorane were used to introduce different residues into the 3-position of the spiro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiropiperidines, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different functional groups, like the benzyl and tert-butyl groups, can affect these properties. The papers provided do not offer specific data on the physical and chemical properties of 1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate. However, the evaluation of related compounds for α1- and α2-receptor affinity suggests that these properties are conducive to interaction with biological targets and may influence the compounds' pharmacokinetic profiles .

安全和危害

The compound should be stored in a refrigerator . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 and H317, and the precautionary statements include P280, P305, P338, and P351 .

未来方向

Spiro[indoline-3,4’-piperidine] derivatives, including “1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate”, have significant potential in drug design processes . Future research could focus on developing novel synthetic procedures for these compounds, as well as exploring their potential therapeutic applications .

属性

IUPAC Name |

1-O'-benzyl 1-O-tert-butyl spiro[2H-indole-3,4'-piperidine]-1,1'-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4/c1-24(2,3)31-23(29)27-18-25(20-11-7-8-12-21(20)27)13-15-26(16-14-25)22(28)30-17-19-9-5-4-6-10-19/h4-12H,13-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNBPRNQZPMQQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C41 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

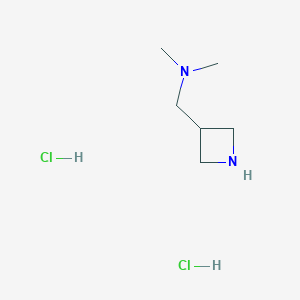

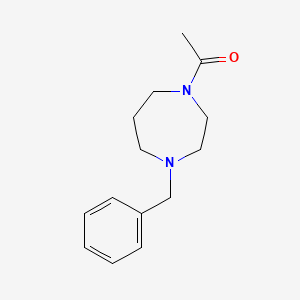

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)